2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N6O2S2/c1-3-36-19-11-9-18(10-12-19)34-26(21-15-29-22-7-5-4-6-20(21)22)32-33-28(34)37-16-25(35)31-27-30-23-13-8-17(2)14-24(23)38-27/h4-15,29H,3,16H2,1-2H3,(H,30,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIQUVLUMHIWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)C5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the indole and thiazole moieties via substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the indole and thiazole moieties allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents such as halogens or alkylating agents.
Addition: The compound can participate in addition reactions, particularly at the double bonds present in the triazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Scientific Research Applications
2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Below is a systematic comparison with structurally related compounds from the literature.
Substituent Variations on the Triazole Core
Triazole Substitution Patterns
The biological activity of 1,2,4-triazoles is highly dependent on substituents at positions 4 and 4. Key analogs include:
Key Observations :
- Electron-Donating Effects : The 4-ethoxyphenyl group in the target compound provides electron-donating properties, which may stabilize charge-transfer interactions in enzyme binding.
- Indole vs. Thiophene/Phenyl : The 1H-indol-3-yl group in the target compound introduces planar aromaticity and hydrogen-bonding capability, which are absent in thiophene or phenyl-substituted analogs (e.g., ). This could enhance binding to kinases or DNA targets.
Acetamide-Linked Moieties
The 6-methylbenzo[d]thiazol-2-yl group in the target compound distinguishes it from analogs with simpler aryl or heteroaryl termini:
- 6-Methylbenzo[d]thiazole : This moiety is associated with improved metabolic stability and bioavailability compared to unsubstituted benzothiazoles (e.g., ).
- Benzyloxy or Fluorophenyl Groups : Compounds like and prioritize solubility but may sacrifice target affinity due to reduced aromatic stacking.
Example :
Pharmacological Implications
- Antimicrobial Activity : Thiophene-substituted analogs (e.g., ) show moderate activity against Gram-positive bacteria, but the indole group in the target compound may broaden the spectrum.
- Solubility Challenges : While the 4-ethoxyphenyl group improves solubility compared to chloro-substituted analogs (e.g., ), formulation optimization may still be required.
Biological Activity
The compound 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer activity, antimicrobial effects, and neuroprotective capabilities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 447.56 g/mol . The structure features a triazole ring, which is known for its diverse biological activities, and a thioether linkage that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O2S |
| Molecular Weight | 447.56 g/mol |
| Purity | Typically 95% |
Anticancer Activity
Recent studies have demonstrated that derivatives containing triazole moieties exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown moderate to high cytotoxic activity against various cancer cell lines. In vitro assays indicated that the compound could inhibit cell proliferation effectively through mechanisms involving apoptosis and cell cycle arrest.
A study evaluated the anticancer effect of related triazole compounds against human cancer cell lines using an MTT assay. The results indicated that compounds with similar structures inhibited cell viability significantly at concentrations ranging from 10 to 50 μg/mL .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro tests against a range of bacteria and fungi revealed that it possesses notable antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values were determined to assess the efficacy:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of compounds containing indole and triazole structures. In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, administration of similar compounds resulted in reduced oxidative stress and inflammation in neuronal tissues.
One study utilized a forced swimming test to evaluate the antidepressant-like activity of related triazole derivatives, indicating potential benefits in mood disorders commonly associated with neurodegeneration.
Case Studies
- Anticancer Screening : A series of synthesized triazole derivatives were screened against various cancer cell lines (e.g., MCF-7, HeLa). The best-performing derivatives exhibited IC50 values below 20 μM , indicating promising anticancer activity.
- Antimicrobial Efficacy : A comparative study on the antimicrobial activities of various thioether-containing compounds showed that those with similar substituents to our compound had lower MIC values against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
